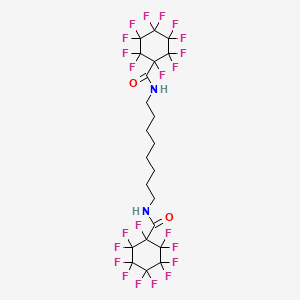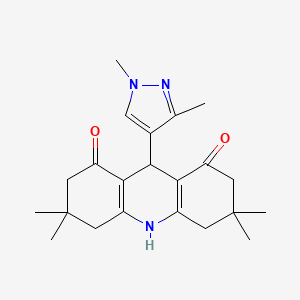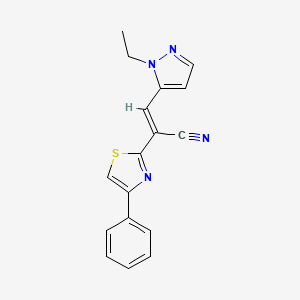![molecular formula C24H20BrN7S B10952110 4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952110.png)
4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes a pyrazole ring, a bromine atom, and multiple methyl groups
Méthodes De Préparation
The synthesis of 4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps. The initial step typically includes the formation of the pyrazole ring through the condensation of acetylacetone and hydrazine . Subsequent steps involve the introduction of the bromine atom and the attachment of the pyrazole ring to the phenyl group. The final steps include the formation of the tetracyclic structure and the introduction of the thia group. Industrial production methods may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid derivative with applications in organic synthesis.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative used in the synthesis of complex molecules.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C24H20BrN7S |
|---|---|
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C24H20BrN7S/c1-12-9-13(2)27-24-18(12)20-21(33-24)23-28-22(30-32(23)11-26-20)17-7-5-16(6-8-17)10-31-15(4)19(25)14(3)29-31/h5-9,11H,10H2,1-4H3 |
Clé InChI |
QVULLONQXIVPTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)CN6C(=C(C(=N6)C)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10952029.png)
![1-[2-(diethylamino)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10952036.png)
![2-{3-[2-(2-chlorophenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B10952044.png)
![2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B10952049.png)


![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10952066.png)

![4-(2,6-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10952068.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B10952071.png)
![N-[1-ethyl-3-(propan-2-ylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952073.png)
![(1Z)-N'-{[(3-nitrophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide](/img/structure/B10952074.png)
![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10952079.png)
![(7Z)-7-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methylidene]-3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10952104.png)
